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methoxyquinazoline
CAS No.: 1816992-67-2
Cat. No.: B2410572
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4,8-Dichloro-7-methoxyquinazoline (CAS: 1816992-67-2) represents a specialized, high-
value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those
targeting EGFR and HER2 pathways. Unlike the commoditized 6,7-dimethoxy analogs (e.g.,
the Erlotinib/Gefitinib core), the 4,8-dichloro substitution pattern offers a unique vector for
structure-activity relationship (SAR) exploration.

The 8-position chlorine atom serves two critical functions:

 Steric Modulation: It introduces a "buttressing effect" on the 7-methoxy group, altering the
conformational landscape of the inhibitor within the ATP-binding pocket.

o Orthogonal Reactivity: It provides a handle for late-stage diversification via palladium-
catalyzed cross-coupling, distinct from the highly labile C4-chlorine used for SNAr reactions.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity logic
required to utilize this scaffold effectively.
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Physicochemical Specifications

The following data aggregates experimental observations and consensus computational

models for 4,8-Dichloro-7-methoxyquinazoline.

Property

Value | Description

Source/Method

IUPAC Name

4.,8-Dichloro-7-

methoxyquinazoline

Nomenclature

CAS Registry Number

1816992-67-2

Chemical Abstracts

Molecular Formula

CoHsCI2N20

Stoichiometry

Molecular Weight

229.06 g/mol

Calculated

Physical State

Solid (Crystalline powder)

Experimental Observation

Color

Off-white to pale yellow

Typical for halo-quinazolines

Melting Point

178-182 °C (Decomposes)

Analog Consensus

Solubility (Organic)

Soluble in DMSO, DMF,
CH2Cl2, EtOAC

Experimental

Solubility (Aqueous)

Insoluble (< 0.1 mg/mL)

Predicted (LogP driven)

LogP (Lipophilicity)

28+0.3

Consensus Prediction
(XLogP3)

pKa (Conjugate Acid)

~1.8 (N1 protonation)

Predicted (Electron-deficient

ring)

H-Bond Acceptors

3 (N1, N3, OMe)

Structural Analysis

H-Bond Donors

0

Structural Analysis

Expert Insight: The presence of the 8-chloro substituent significantly reduces the basicity of the

quinazoline ring compared to the 7-methoxy-only analog. This requires careful adjustment of

base equivalents during SNAr coupling to prevent protonation of the nucleophile by the

hydrochloride byproduct.
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Synthetic Architecture

The synthesis of 4,8-Dichloro-7-methoxyquinazoline is not a trivial chlorination of a parent
heterocycle.[1] Direct chlorination of 7-methoxyquinazoline often yields mixtures of 6- and 8-
isomers. The authoritative route relies on constructing the ring with the halogen already in
place, ensuring regiochemical purity.

Mechanism of Formation (DOT Visualization)

Chlorination Final Scaffold > 4,8-Dichloro-
(POCI3, DIPEA) 7-methoxyquinazoline

2-Amino-3-chloro- Ring Closure Cyclization Intermediate N 8-Chloro-7-methoxy-
4-methoxybenzoic acid (Formamidine Acetate, 140°C) quinazolin-4(3H)-one

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway starting from the substituted anthranilic acid
derivative.

Validated Synthetic Protocol

Step 1: Cyclization to the Quinazolinone

» Reagents: 2-Amino-3-chloro-4-methoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq),
2-Methoxyethanol (Solvent).

e Procedure: Reflux the mixture at 125°C for 12—16 hours. Monitor by LCMS for the
disappearance of the aniline.

» Workup: Cool to room temperature. The product, 8-chloro-7-methoxyquinazolin-4(3H)-one,
typically precipitates. Filter, wash with water and cold ethanol. Dry under vacuum.[2]

Step 2: Deoxychlorination (The Critical Step) Caution: This reaction generates HCI gas.
Perform in a well-ventilated fume hood.

» Reagents: 8-Chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq), POCIs (Phosphorus
Oxychloride, 5-8 vol), DIPEA (N,N-Diisopropylethylamine, 1.2 eq).

o Causality: DIPEA is added to buffer the reaction. While POCIs acts as both solvent and
reagent, the presence of the 8-chloro group destabilizes the transition state; the base
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accelerates the formation of the phosphorochloridate intermediate.

e Procedure: Suspend the quinazolinone in POClIs. Add DIPEA dropwise (exothermic). Heat to
reflux (105°C) for 3—-5 hours. The suspension will clear as the dichloro species forms.

o Workup (Quenching): Concentrate POCIs under reduced pressure. Pour the residue slowly
onto crushed ice/agueous NaHCOs. Extract immediately with DCM. Do not allow the
aqueous phase to remain acidic or basic for long periods, as the C4-Cl is prone to hydrolysis
back to the quinazolinone.

Reactivity & Derivatization Logic

The power of this scaffold lies in the differential reactivity of the two chlorine atoms. This allows

for sequential, programmable functionalization.

The "Switchboard" Reactivity Model

4,8-Dichloro-7-methoxyquinazoline

Fast (High Electrophilicity)

Step 1: SNAr (C4-ClI)
Nucleophile: Amines/Anilines
Cond: IPA, 80°C or DMF, 100°C

l

4-Amino-8-chloro-7-methoxy
Intermediate

Slow (Steric Hindrance)

Step 2: Cross-Coupling (C8-Cl)
Suzuki/Buchwald
Cond: Pd-Cat, Ligand, 110°C

Disubstituted Kinase Inhibitor

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2410572?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Sequential functionalization strategy. The C4 position is electronically activated for
nucleophilic attack, while C8 requires metal catalysis.

Protocol: C4-Selective SNAr Substitution

Targeting the kinase hinge binder region.

Setup: Dissolve 4,8-dichloro-7-methoxyquinazoline (1.0 eq) in anhydrous DMF or
Isopropanol.

e Nucleophile: Add the aniline or amine (1.1 eq).
o Base: Add DIPEA (2.0 eq).

o Note: If using an aniline with electron-withdrawing groups (e.g., 3-ethynylaniline), heating
to 100°C in DMF is required. For aliphatic amines, room temperature in THF often suffices.

o Observation: The reaction is regioselective for C4. The 8-Cl position is deactivated by the
adjacent methoxy group and steric crowding, preventing double substitution under these
conditions.

Handling, Stability, and Safety

Moisture Sensitivity: The C4-chlorine bond is essentially an imidoyl chloride. It is highly
susceptible to hydrolysis.[3]

» Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

¢ Signs of Degradation: Conversion of the off-white solid to a white powder with a distinct
acidic smell (HCI generation) indicates hydrolysis to the quinazolinone.

Safety Profile (GHS Classifications):
o H314: Causes severe skin burns and eye damage (due to potential HCI release).

e H317: May cause an allergic skin reaction (potent sensitizer).
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e H302: Harmful if swallowed.[4]

Purification Note: Avoid silica gel chromatography with protic solvents (methanol) if the
compound is to be stored. Flash chromatography using EtOAc/Hexanes is preferred. If
Methanol is required, add 1% Triethylamine to the eluent to neutralize acidity and prevent on-
column hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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